N-(4-methoxybenzyl)formamide
Overview
Description
N-(4-methoxybenzyl)formamide: is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.1891 g/mol . It is also known by other names such as Formamide, N-(4-methoxyphenyl)methyl- and Formamide, N-(p-methoxybenzyl)- . This compound is characterized by the presence of a formamide group attached to a 4-methoxybenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)formamide typically involves the reaction of 4-methoxybenzylamine with formic acid or its derivatives. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials such as 4-methoxybenzylamine and formic acid. The reaction is scalable and can be optimized for higher yields and purity through purification techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The methoxy group on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted benzyl derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)formamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)formamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory process . The compound may also interact with other cellular targets, modulating various biochemical pathways .
Comparison with Similar Compounds
- N-benzylformamide
- N-(4-methylbenzyl)formamide
- N-(4-chlorobenzyl)formamide
Comparison: N-(4-methoxybenzyl)formamide is unique due to the presence of the methoxy group on the benzyl ring, which can influence its reactivity and biological activity. Compared to N-benzylformamide, the methoxy group provides additional sites for chemical modification and potential interactions with biological targets. Similarly, the presence of different substituents (e.g., methyl, chloro) in other analogs can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9-4-2-8(3-5-9)6-10-7-11/h2-5,7H,6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATDKKQVOOSHGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289482 | |
Record name | N-[(4-Methoxyphenyl)methyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17061-63-1 | |
Record name | N-[(4-Methoxyphenyl)methyl]formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17061-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Methoxyphenyl)methyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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